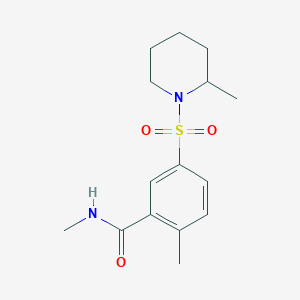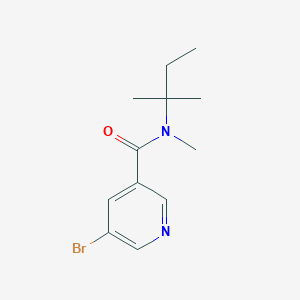![molecular formula C14H11F3O2 B7564251 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol is a chemical compound used in scientific research. It is a colorless liquid with a molecular formula of C14H11F3O2. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties.
Mechanism of Action
The mechanism of action of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been shown to selectively inhibit the activity of certain enzymes, which makes it a valuable tool in the study of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol depend on the specific enzyme that is being inhibited. Inhibition of protein kinases can lead to changes in cellular processes such as cell growth and differentiation. Inhibition of histone deacetylases can lead to changes in gene expression and chromatin structure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol in lab experiments is its ability to selectively inhibit enzyme activity. This allows researchers to study the specific role of certain enzymes in cellular processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or proteins.
Future Directions
There are several future directions for the use of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol in scientific research. One direction is the study of its effects on specific types of cancer cells. This compound has been shown to inhibit the growth of certain cancer cells, and further research could lead to the development of new cancer therapies. Another direction is the study of its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for these diseases.
Synthesis Methods
The synthesis of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol involves the reaction of 2,3,4-trifluorobenzoyl chloride with 2-(2-hydroxyethoxy)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method for this compound is well-established and has been used in numerous studies.
Scientific Research Applications
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol is used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound is commonly used in the study of protein kinases, which play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. In addition, this compound has been shown to inhibit the activity of other enzymes such as tyrosine phosphatases and histone deacetylases.
properties
IUPAC Name |
2-[2-(2,3,4-trifluorophenyl)phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-11-6-5-10(13(16)14(11)17)9-3-1-2-4-12(9)19-8-7-18/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPXFPIOHNDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[1-(2-methylpropyl)piperidin-4-yl]benzamide](/img/structure/B7564175.png)
![3-methyl-N-[4-methylsulfanyl-1-oxo-1-(pentylamino)butan-2-yl]benzamide](/img/structure/B7564177.png)
![(2-methylcyclopropyl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7564184.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)
![3-[(1,3-dioxoisoindol-2-yl)methyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7564213.png)
![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)
![2-[(4-Methylphenoxy)methyl]-5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B7564232.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)